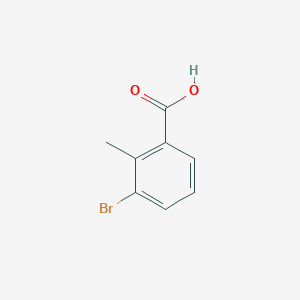

![molecular formula C13H12FNO2 B144098 2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione CAS No. 223761-83-9](/img/structure/B144098.png)

2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

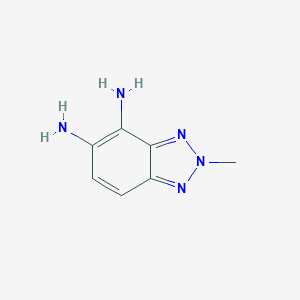

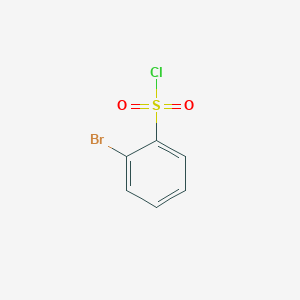

“2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione” is a chemical compound with the molecular formula C13H12FNO2 and a molecular weight of 233.24 . It is used for proteomics research .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular weight of 233.24 and its molecular formula of C13H12FNO2 . More specific properties such as melting point, boiling point, or solubility were not found in the search results.科学的研究の応用

Synthesis and Structural Characterization

Isoindole-1,3-dione derivatives have been synthesized through various methodologies, highlighting the chemical versatility and potential for functionalization of these compounds. For instance, novel polysubstituted isoindole-1,3-dione analogues have been prepared, showcasing diverse synthetic routes and structural determinations via X-ray diffraction analysis (Tan et al., 2014). Similarly, innovative syntheses of isoindoline-1,3-dione compounds have been reported, alongside investigations into their optical properties, such as optical band gap and refractive index (Tan et al., 2018).

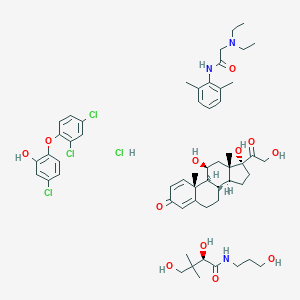

Anticancer Activity

Isoindole-1,3(2H)-dione derivatives are explored for their potential anticancer activities, with studies revealing that substituents attached to the isoindole-1,3(2H)-dione core can significantly influence cytotoxic effects on cancer cells. Investigations into structure-activity relationships and molecular modelling studies have provided insights into the anticancer mechanisms and efficacy of these compounds (Tan et al., 2020).

Xanthine Oxidase Inhibition

Research has also been conducted on the xanthine oxidase inhibitory properties of isoindole-1,3-dione derivatives, indicating their potential application in managing conditions such as gout or hyperuricemia. Molecular docking studies have been utilized to elucidate the interaction mechanisms of these inhibitors with the enzyme, suggesting that certain derivatives may exhibit significant inhibitory activity (Gunduğdu et al., 2020).

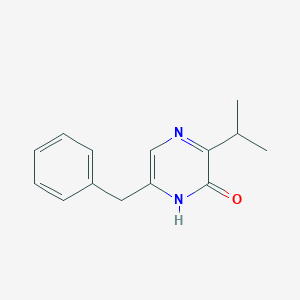

Neuroprotective and Anticonvulsant Effects

Isoindole-1,3-dione derivatives have been evaluated for their anticonvulsant activities, highlighting the potential therapeutic applications in neurological disorders. The synthesis of functionalized pyrimidinones with isoindole-1,3-dione and their subsequent in vivo screening for anticonvulsant properties exemplify the pharmacological relevance of these compounds (Sharma et al., 2016).

特性

IUPAC Name |

2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c14-10-6-3-7-11(10)15-12(16)8-4-1-2-5-9(8)13(15)17/h1-2,4-5,10-11H,3,6-7H2/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVCQKFZRIJARM-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)F)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B144015.png)

![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)